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Compound of Interest

Compound Name: 4-Bromoaniline

Cat. No.: B143363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico prediction tools for assessing the

toxicity and metabolism of 4-bromoaniline. Due to the limited availability of published in-silico

prediction data for this specific compound, this guide focuses on comparing the general

performance of various software and models for aromatic amines, the chemical class to which

4-bromoaniline belongs. Experimental data for 4-bromoaniline is provided as a benchmark

for evaluating the potential applicability and accuracy of these predictive tools.

Experimental Data for 4-Bromoaniline
Understanding the experimentally determined toxicological and metabolic profile of 4-
bromoaniline is crucial for contextualizing in-silico predictions.

Toxicity Data
Quantitative toxicity data for 4-bromoaniline is primarily available from acute toxicity studies.

Endpoint Species Route Value Reference

LD50 Rat Oral 456 mg/kg [1]

LD50 Mouse Oral 289 mg/kg [1]
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Qualitative data suggests that 4-bromoaniline is harmful if swallowed, toxic in contact with

skin, and causes skin and eye irritation[2]. While some sources suggest potential

carcinogenicity due to its classification as an aromatic amine, definitive classification by major

agencies like IARC or NTP is not readily available[3][4][5][6][7]. The Ames test, a measure of

mutagenicity, has yielded both positive and negative results for aromatic amines, and specific

results for 4-bromoaniline are not consistently reported in the reviewed literature[8][9].

Metabolism Data
The metabolism of 4-bromoaniline has been studied in rats, with several metabolites identified

in urine and bile. The major metabolic pathways include N-acetylation, hydroxylation, and

sulfation.

Metabolite Location Found

4-Bromoaniline O-sulfate Urine (major)

Hydroxylated N-acetyl compound Bile (major)

2-Amino-5-bromophenylsulphate Urine (major)

Glucuronide of an N-glycolanilide Urine

N-oxanilic acid Urine

N-acetyl cysteine conjugate Urine

Isomeric hexose and di-hexose conjugates Urine (minor)

Sulphamate or sulphate group-containing sugar

conjugates
Urine (minor)

In-Silico Toxicity Prediction: Methodologies and
Performance
A variety of in-silico tools are available for predicting the toxicity of chemical compounds. These

tools primarily fall into two categories: expert rule-based systems and statistical-based (QSAR)

models.
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Experimental Protocol: In-Silico Toxicity Prediction
The general workflow for in-silico toxicity prediction involves a series of steps, from data

collection to model application and interpretation of the results[10][11][12][13].

Workflow for In-Silico Toxicity Assessment

1. Data Collection & Curation

2. Model Development / Selection

3. Prediction & Validation

4. Expert Review & Reporting

Gather chemical structures and
experimental toxicity data

Calculate molecular descriptors
(e.g., physicochemical properties, structural fragments)

Build QSAR models or apply
expert rule-based systems

Predict toxicity endpoint for
the target chemical (4-Bromoaniline)

Assess prediction reliability
(Applicability Domain, cross-validation)

Expert interpretation of results
and weight of evidence assessment

Generate comprehensive report
of the prediction and its reliability
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A generalized workflow for in-silico toxicity prediction.

Methodologies:

Expert Rule-Based Systems: These systems, such as Derek Nexus and Toxtree, utilize a set

of structural alerts (toxicophores) derived from known toxic compounds. The presence of

these alerts in a query molecule triggers a toxicity warning[4][14][15].

Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship (QSAR)

models use statistical methods to correlate molecular descriptors (e.g., logP, molecular

weight, electronic properties) with toxicological endpoints[16][17][18]. Examples of software

that employ QSAR models include TOPKAT and T.E.S.T. (Toxicity Estimation Software Tool)

[19][20].

Performance of In-Silico Tools for Aromatic Amine
Toxicity Prediction
Direct in-silico predictions for 4-bromoaniline are not readily available in the literature.

However, the performance of various tools has been evaluated for the broader class of

aromatic amines, providing an indication of their potential accuracy for 4-bromoaniline.
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In-Silico Tool Prediction Endpoint
Performance for Aromatic
Amines (General)

Derek Nexus Mutagenicity (Ames Test)
Accuracy: 65-70%, Sensitivity:

~65%, Specificity: ~71%[8]

Toxtree Mutagenicity (Ames Test)

Generally high sensitivity, but

can have lower specificity.

Performance varies with the

dataset.

Leadscope Mutagenicity (Ames Test)

Accuracy: ~75%, Sensitivity:

~85%, Specificity: ~53% on

public data[8]

QSAR Models
Various (LD50,

Carcinogenicity)

Performance is highly

dependent on the model and

the training set. For LD50, R²

values can range from 0.33 to

higher, with prediction errors

within an order of magnitude

being common[20][21]. For

carcinogenicity, prediction

accuracy is often moderate

and benefits from a consensus

approach[22].

In-Silico Metabolism Prediction: Methodologies and
Performance
Predicting the metabolic fate of a compound is crucial for understanding its efficacy and

potential for toxicity. In-silico tools for metabolism prediction aim to identify sites of metabolism

(SOMs) and the resulting metabolites.

Experimental Protocol: In-Silico Metabolism Prediction
The in-silico prediction of metabolism follows a structured workflow, starting from the input of

the parent molecule to the identification of potential metabolites[23][24][25][26][27][28].
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Workflow for In-Silico Metabolism Prediction

1. Input

2. Prediction

3. Refinement & Output

Input parent molecule structure
(e.g., 4-Bromoaniline)

Site of Metabolism (SOM)
Prediction

Metabolite Structure
Generation

Filtering and Ranking
of Predicted Metabolites

Output of plausible metabolic
pathways and metabolite structures

Click to download full resolution via product page

A generalized workflow for in-silico metabolism prediction.

Methodologies:

Knowledge-Based Systems: These systems, such as Meteor Nexus, use databases of

known metabolic transformations to predict metabolites based on structural similarities to

known substrates[29].

Machine Learning and Mechanistic Models: Tools like BioTransformer and SMARTCyp

employ machine learning algorithms and quantum mechanics to predict sites of metabolism
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and the likelihood of different metabolic reactions[30][31].

Predicted vs. Experimental Metabolism of 4-
Bromoaniline
While specific in-silico metabolite predictions for 4-bromoaniline are not available in the

reviewed literature, we can illustrate the experimentally determined metabolic pathway.

Metabolic Pathway of 4-Bromoaniline in Rat

Phase I Metabolism

Phase II Metabolism

4-Bromoaniline

N-acetyl-4-bromoaniline

N-acetylation

Hydroxylated-4-bromoaniline

Hydroxylation

4-Bromoaniline-O-sulfate

Sulfation

Hydroxylated-N-acetyl-conjugates

Hydroxylation &
Conjugation

N-acetyl-cysteine-conjugate

Further metabolism

Glucuronide conjugates

Glucuronidation

2-Amino-5-bromophenylsulfate

Sulfation

Click to download full resolution via product page

Experimentally observed metabolic pathway of 4-bromoaniline.

Conclusion
In-silico tools offer a valuable approach for the early assessment of the toxicological and

metabolic profiles of chemicals like 4-bromoaniline. While a direct quantitative comparison of

in-silico predictions with experimental data for 4-bromoaniline is hampered by the lack of

published prediction data, the available performance metrics for aromatic amines suggest that

these tools can provide useful, albeit not always perfectly accurate, information. For toxicity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/publication/328204116_In_silico_prediction_of_Heterocyclic_Aromatic_Amines_metabolism_susceptible_to_form_DNA_adducts_in_humans
https://www.news-medical.net/health/Tackling-metabolism-issues-in-drug-discovery-with-in-silico-methods.aspx
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body-img
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/product/b143363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


endpoints like mutagenicity, a consensus approach using multiple software is recommended to

increase confidence in the predictions. For metabolism, in-silico tools can effectively predict

major sites of metabolism and the types of reactions that are likely to occur. It is crucial for

researchers to understand the methodologies, applicability domains, and limitations of each

tool and to use in-silico predictions as part of a weight-of-evidence approach in conjunction with

available experimental data. Further studies publishing specific in-silico predictions for

compounds like 4-bromoaniline would be invaluable for rigorously benchmarking and

improving these computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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